molecular formula C25H21N3O2 B2452986 (E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931315-96-7

(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine

Cat. No.: B2452986
CAS No.: 931315-96-7
M. Wt: 395.462
InChI Key: JZUXMPXLRSYSLF-WGOQTCKBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-methoxybenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a useful research compound. Its molecular formula is C25H21N3O2 and its molecular weight is 395.462. The purity is usually 95%.
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Scientific Research Applications

Bioisosteric Replacement and Phosphodiesterase Inhibitors

A study explored the bioisosteric replacement of adenine derivatives with pyrazolo[1,5-a]-1,3,5-triazines, leading to the discovery of potent phosphodiesterase type 4 inhibitors. These inhibitors, featuring modifications such as 8-(2-methoxybenzyl) substitutions, exhibited high isoenzyme selectivity and significant inhibition of LPS-induced TNFalpha release from human mononuclear cells, suggesting potential therapeutic applications for inflammatory conditions (Raboisson et al., 2003).

Cytotoxicity of Pyrazole Derivatives

Another research focus is on the synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds with 4-methoxyphenyl substitutions. These derivatives were tested for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting their potential as candidates for anticancer drug development (Hassan, Hafez, & Osman, 2014).

Synthesis and Characterization of Pyrazole Schiff Bases

Research on pyrazole Schiff bases, including derivatives with methoxyphenol and methoxybenzylidene groups, has shown their structural versatility and potential antibacterial activity. These studies involve the synthesis, characterization, and evaluation of these compounds' ability to inhibit the growth of various pathogens, indicating their relevance in developing new antimicrobial agents (Feng et al., 2018).

Spectroscopic and Theoretical Investigations

The synthesis and characterization of compounds like "(E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide" have been extensively studied, including spectroscopic methods and theoretical calculations. These investigations provide insights into the compounds' structures, electronic properties, and potential biological activities, contributing to fields such as drug design and molecular engineering (Karrouchi et al., 2021).

Properties

IUPAC Name

(E)-1-(2-methoxyphenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c1-17-9-8-11-18-15-21-24(26-16-19-10-6-7-14-22(19)29-2)28(20-12-4-3-5-13-20)27-25(21)30-23(17)18/h3-14,16H,15H2,1-2H3/b26-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUXMPXLRSYSLF-WGOQTCKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.